molecular formula C13H16ClN5O2S B2571835 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide hydrochloride CAS No. 1216568-50-1

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide hydrochloride

Cat. No. B2571835
CAS RN: 1216568-50-1
M. Wt: 341.81
InChI Key: CUEAFNNGSXGERC-UHFFFAOYSA-N
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Description

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C13H16ClN5O2S and its molecular weight is 341.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis and characterization of various 1,2,4-triazine derivatives. For example, El‐Barbary et al. (2005) explored the synthesis of several 1,2,4-triazine derivatives, showcasing the compound's utility in creating chemically diverse structures with potential biological activities (El‐Barbary et al., 2005). Similarly, research by Schmeyers and Kaupp (2002) highlighted the compound's role in cascade reactions leading to various heterocyclic syntheses, demonstrating its versatility in organic synthesis (Schmeyers & Kaupp, 2002).

Biological Activity

The compound also plays a crucial role in the development of antimicrobial agents. Hossan et al. (2012) synthesized a series of derivatives as antimicrobial agents, indicating the compound's potential in addressing bacterial and fungal infections (Hossan et al., 2012). This highlights its applicability in the discovery of new therapeutic agents.

Drug Design and Discovery

In the context of drug design and discovery, the compound has been explored for its potential as a precursor in synthesizing analogs with analgesic and antipyretic activities. A study demonstrated environmentally friendly syntheses of potential analgesic and antipyretic compounds, showcasing the compound's relevance in the development of new pharmaceuticals (Reddy et al., 2014).

Chemical Transformations

The compound's utility extends to chemical transformations as well, where it serves as a building block in various chemical reactions to produce novel structures. For instance, research on the synthesis of 4-alkylidene- and 4-aralkylidene-2-chloromethyl-5-oxazolones and N-(chloroacetyl)dehydroamino acids showcases the compound's role in creating structures with potential industrial and pharmaceutical applications (Kurita et al., 1968).

properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S.ClH/c1-8-5-3-4-6-10(8)15-11(19)7-21-13-17-16-9(2)12(20)18(13)14;/h3-6H,7,14H2,1-2H3,(H,15,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEAFNNGSXGERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide hydrochloride

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